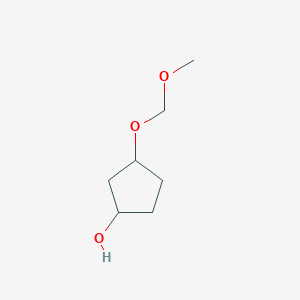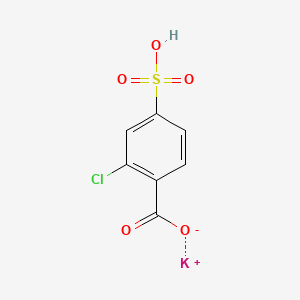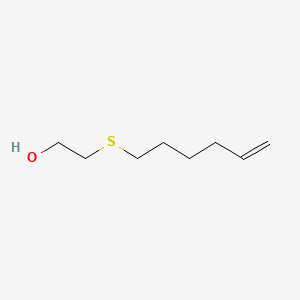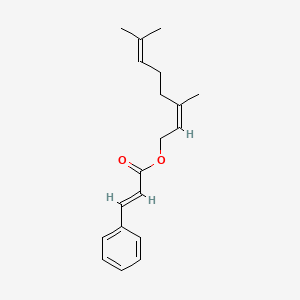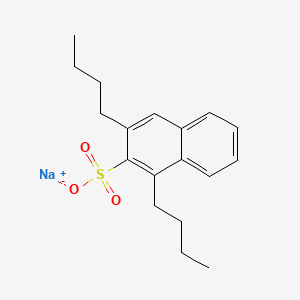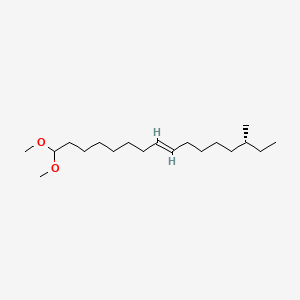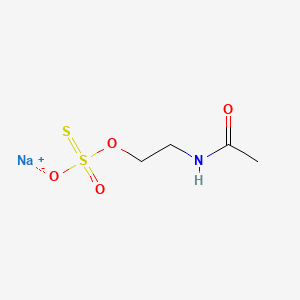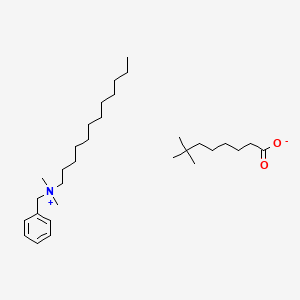
Benzyldodecyldimethylammonium neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldodecyldimethylammonium neodecanoate is a quaternary ammonium compound with the molecular formula C31H57NO2 and a molecular weight of 475.79 g/mol . It is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
The synthesis of benzyldodecyldimethylammonium neodecanoate typically involves the quaternization of dodecyldimethylamine with benzyl chloride, followed by the reaction with neodecanoic acid. The reaction conditions usually include an organic solvent such as toluene or chloroform, and the process is carried out under reflux conditions to ensure complete reaction .
Chemical Reactions Analysis
Benzyldodecyldimethylammonium neodecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyldodecyldimethylammonium neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products
Mechanism of Action
The mechanism of action of benzyldodecyldimethylammonium neodecanoate involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in other applications where membrane disruption is desired .
Comparison with Similar Compounds
Benzyldodecyldimethylammonium neodecanoate can be compared with other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Compared to these compounds, this compound offers unique properties such as enhanced stability and specific interactions with certain biological membranes, making it suitable for specialized applications .
Properties
CAS No. |
93820-30-5 |
|---|---|
Molecular Formula |
C31H57NO2 |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H38N.C10H20O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-10(2,3)8-6-4-5-7-9(11)12/h13-15,17-18H,4-12,16,19-20H2,1-3H3;4-8H2,1-3H3,(H,11,12)/q+1;/p-1 |
InChI Key |
FFTNLNLZBLBXGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(C)(C)CCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


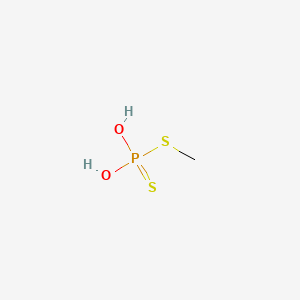
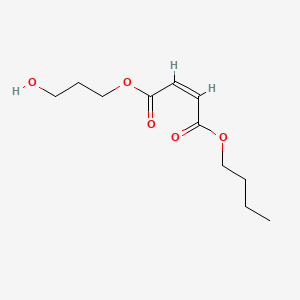
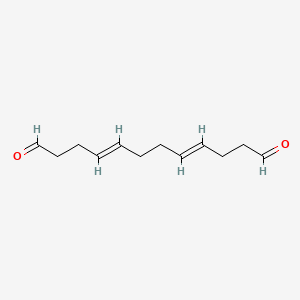
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)

